molecular formula C17H12N6O5 B11974658 N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-43-0

N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974658
CAS No.: 302918-43-0
M. Wt: 380.3 g/mol
InChI Key: MZGGZCIIMIXDPV-VCHYOVAHSA-N
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Description

N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzylidene Derivative: The final step involves the condensation of the nitro-substituted pyrazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the desired compound.

Industrial Production Methods

While the laboratory synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-nitrobenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-nitrobenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro groups on both the benzylidene and phenyl rings

Properties

CAS No.

302918-43-0

Molecular Formula

C17H12N6O5

Molecular Weight

380.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12N6O5/c24-17(21-18-10-11-3-1-5-13(7-11)22(25)26)16-9-15(19-20-16)12-4-2-6-14(8-12)23(27)28/h1-10H,(H,19,20)(H,21,24)/b18-10+

InChI Key

MZGGZCIIMIXDPV-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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